2-(1-bromoethyl)-4(3H)-quinazolinone
Overview
Description
2-(1-Bromoethyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-4(3H)-quinazolinone typically involves the bromination of an appropriate quinazolinone precursor. One common method is the bromination of 2-ethyl-4(3H)-quinazolinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl or other alkyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
2-(1-Bromoethyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4(3H)-quinazolinone: Lacks the bromo group, making it less reactive.
2-(1-Chloroethyl)-4(3H)-quinazolinone: Similar structure but with a chloro group, which may have different reactivity and biological activity.
2-(1-Iodoethyl)-4(3H)-quinazolinone: Contains an iodo group, which can lead to different substitution patterns and reactivity.
Uniqueness
2-(1-Bromoethyl)-4(3H)-quinazolinone is unique due to the presence of the bromoethyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(1-bromoethyl)-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHMSTXWLBOFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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